molecular formula C11H22O5S B8707563 Methyl 9-[(methanesulfonyl)oxy]nonanoate CAS No. 117407-87-1

Methyl 9-[(methanesulfonyl)oxy]nonanoate

Cat. No.: B8707563
CAS No.: 117407-87-1
M. Wt: 266.36 g/mol
InChI Key: VPAGOPJNXHHESG-UHFFFAOYSA-N
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Description

Methyl 9-[(methanesulfonyl)oxy]nonanoate is a useful research compound. Its molecular formula is C11H22O5S and its molecular weight is 266.36 g/mol. The purity is usually 95%.
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Properties

CAS No.

117407-87-1

Molecular Formula

C11H22O5S

Molecular Weight

266.36 g/mol

IUPAC Name

methyl 9-methylsulfonyloxynonanoate

InChI

InChI=1S/C11H22O5S/c1-15-11(12)9-7-5-3-4-6-8-10-16-17(2,13)14/h3-10H2,1-2H3

InChI Key

VPAGOPJNXHHESG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCOS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Dichloromethane (20 mL) was added with methyl 9-hydroxynonanoate (2.1 g) and pyridine (1.8 g), stirred at 0° C., added with methanesulfonyl chloride (1.3 mL), gradually warmed to room temperature and stirred for one day. The reaction solution was added with water and then extracted twice with dichloromethane. The resulting organic layer was washed with 1 N hydrochloric acid and saturated sodium hydrogencarbonate solution. The organic layer was dried over anhydrous sodium sulfate, and then the solvent was removed. The resulting residue was purified by silica gel column chromatography to obtain methyl 9-(methanesulfonyloxy)nonanoate (2.1 g, yield: 68%).
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1.3 mL
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Methyl 9-hydroxynonanoate and pyridine were added to dichloromethane. The solution was stirred at 0° C., added with methanesulfonyl chloride, and further stirred with gradually warming up to room temperature. The solution was added with water, and extracted twice with dichloromethane. The resulting organic layer was washed with 1N hydrochloric acid and saturated sodium hydrogen carbonate. After the organic layer was dried over anhydrous sodium sulfate, the solvent was removed and the residue was purified by silica gel column chromatography to obtain methyl 9-(methanesulfonyloxy)nonanoate.
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